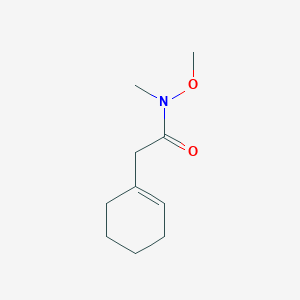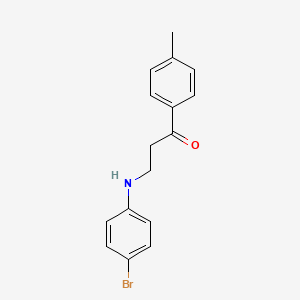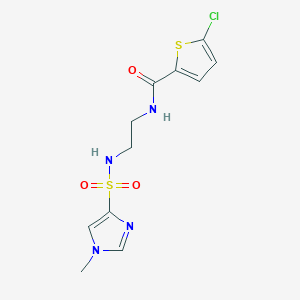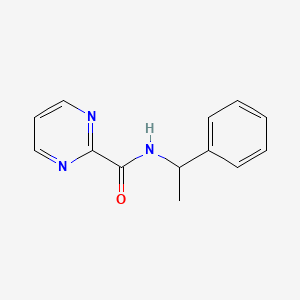
2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, attached to an acetamide group (a combination of an acetyl group and an amide group) that has been further modified with methoxy and methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclohexene ring, the acetamide group, and the methoxy and methyl groups. The presence of the double bond in the cyclohexene ring and the polar amide group would likely have significant effects on the compound’s chemical behavior .
Scientific Research Applications
Synthesis of 4’-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3’-Buten-2’-ketoxime
This compound is essential for preparing the corresponding oxime N-O-alkyl ethers. The synthesis involves reacting α-ionone with hydroxylamine hydrochloride. The resulting 4’-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3’-buten-2’-ketoxime serves as a versatile intermediate in organic synthesis .
Nutritional Potential and Phytochemical Properties
While not directly related to scientific research, it’s worth noting that 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide is found in certain citrus fruits. For instance, Citrus pseudolimon (galgal) contains this compound. Galgal, an underutilized citrus fruit, exhibits promising nutritional potential. Researchers have compared morphological, chemical, and nutritional properties of galgal cultivars from different regions, including Punjab, Haryana, and Himachal Pradesh .
Mechanism of Action
Target of Action
Cyclohexenone derivatives have been known to interact with various enzymes and receptors
Mode of Action
Cyclohexenone, a related compound, is known to undergo nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . It’s plausible that 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide may exhibit similar chemical behaviors.
Biochemical Pathways
Cyclohexenone and its derivatives are known to be involved in various organic synthesis chemistry . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
The related compound, cyclohexenone, has been studied for its thermodynamic properties
Result of Action
Cyclohexenone and its derivatives are known to be used as building blocks in organic synthesis chemistry . The specific effects of this compound would depend on its targets and mode of action.
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has interesting chemical reactivity, it could be studied as a potential synthetic intermediate. If it has biological activity, it could be studied as a potential pharmaceutical .
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h6H,3-5,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHADHHNQLUCBFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CCCCC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate](/img/structure/B2383366.png)

![1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2383372.png)




![Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate](/img/structure/B2383379.png)

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)
![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)


